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Introduction
SN003, identified in the scientific literature as SH003, is a novel herbal medicine with

demonstrated potential as an anticancer agent. It is a standardized formulation derived from a

mixture of three herbs: Astragalus membranaceus, Angelica gigas, and Trichosanthes

kirilowii[1][2]. Preclinical and early-phase clinical studies have explored its efficacy, safety, and

mechanism of action across a range of solid tumors. This technical guide synthesizes the

available exploratory data on SH003, focusing on its therapeutic efficacy, experimental

protocols, and core signaling pathways.

Preclinical Efficacy of SH003
SH003 has been evaluated in numerous preclinical models, demonstrating broad anti-cancer

activity. Its effects have been observed in various cancer types, including breast (including

triple-negative and paclitaxel-resistant models), lung, colon, prostate, cervical, and gastric

cancers[1][3][4][5].

In Vitro Studies
In vitro studies have consistently shown that SH003 inhibits the viability and proliferation of a

wide range of cancer cell lines[1][5][6]. The anti-cancer effects are multifaceted, encompassing

the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key
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processes involved in metastasis, such as cell migration and invasion[1][3]. Furthermore,

SH003 has demonstrated the ability to suppress tumor angiogenesis, a critical process for

tumor growth and survival[1][7].

In Vivo Studies
The anti-tumor effects of SH003 have been confirmed in animal models. In mouse xenograft

models using human cancer cell lines, oral administration of SH003 has been shown to

significantly suppress tumor growth and inhibit metastasis to the lungs[1][5]. These studies

have also highlighted SH003's favorable safety profile, with no significant systemic toxicity

observed at therapeutic doses[5][6]. Of note, SH003 has also been found to alleviate

chemotherapy-induced side effects, such as neuropathic pain, in animal models[2][8].

Synergistic Effects with Chemotherapy
A significant finding from preclinical research is the synergistic anti-cancer effect of SH003

when combined with conventional chemotherapy agents like docetaxel and paclitaxel[2][3][9].

This combination not only enhances the direct killing of cancer cells but can also reverse drug

resistance. For instance, in paclitaxel-resistant breast cancer cells, SH003 was shown to

overcome resistance by inhibiting the STAT3 signaling pathway[4][10]. Combination therapy

has been shown to be more effective at inhibiting tumor growth in animal models than either

agent alone[2][9].

Clinical Efficacy and Safety of SH003
The promising preclinical results led to the initiation of clinical trials to evaluate the safety and

efficacy of SH003 in humans.

Phase I Clinical Trials
Two key Phase I clinical trials have been conducted. The first (NCT03081819) was a dose-

escalation study to determine the safety and maximum tolerated dose (MTD) of SH003

administered alone to patients with solid cancers[2][11][12]. The study concluded that SH003 is

safe and well-tolerated, establishing an MTD of 4800 mg/day, with a subsequent study

confirming its safety up to 9600 mg/day[2][7][12][13]. The observed adverse events were

generally mild[7][12][13].
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A second Phase I trial (NCT04360317) evaluated the safety of SH003 in combination with

docetaxel in patients with breast and lung cancer[14][15]. The combination was found to be

well-tolerated, with no dose-limiting toxicities attributed to SH003[14]. Preliminary evidence of

disease stabilization was observed in some patients, supporting further investigation in Phase

II trials[14].

Data Presentation
Table 1: Summary of SH003 In Vitro Efficacy
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Cancer Type Cell Lines Key Findings References

Breast Cancer
MDA-MB-231, MCF-7,

MCF-7/PAC

Inhibition of cell

growth, migration, and

invasion; Induction of

apoptosis and

autophagy;

Overcomes paclitaxel

resistance.

[1][4][10][16]

Lung Cancer A549, H460, HCC827

Inhibition of cell

viability and colony

formation; Induction of

apoptosis and cell

cycle arrest.

Synergistic effects

with docetaxel.

[2][6][17]

Colon Cancer HCT116

Reduced cell viability;

Induction of apoptosis

and G1/S phase cell

cycle arrest.

[5]

Prostate Cancer DU145

Inhibition of cell

viability through

apoptosis.

[1]

Cervical Cancer HeLa

Inhibition of cell

growth via cell cycle

arrest and apoptosis.

[1][7]

Oral Cancer YD-8, YD-9

Reduced cell viability;

Inhibition of cell

migration; Reversal of

Epithelial-to-

Mesenchymal

Transition (EMT).

[18]

Table 2: Summary of SH003 In Vivo Efficacy
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Cancer Model Key Findings References

Breast Cancer (MDA-MB-231

Xenograft)

Suppressed tumor growth and

lung metastasis.
[1][7]

Lung Cancer (A549 Xenograft)
Inhibited tumor growth with low

systemic toxicity.
[6]

Colon Cancer (HCT116

Xenograft)

Significantly suppressed tumor

growth without notable toxicity.
[5]

Metastatic Melanoma

In combination with paclitaxel,

significantly curtailed tumor

growth and metastasis.

[9]

Table 3: Summary of SH003 Phase I Clinical Trials
Trial Identifier Study Design Population Key Outcomes References

NCT03081819
Single-arm,

dose-escalation

Patients with

solid cancers

MTD established

at 4800 mg/day

(later extended

to 9600 mg/day);

Favorable safety

profile.

[2][7][12]

NCT04360317
Single-arm,

dose-escalation

Patients with

breast and lung

cancer

SH003 in

combination with

docetaxel is well-

tolerated up to

4800 mg/day; No

DLTs attributed

to SH003.

[14][15]

Mechanism of Action
SH003 exerts its anti-cancer effects through a multi-targeted mechanism, modulating several

critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
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Core Signaling Pathways
STAT3 and mTOR Inhibition: A primary mechanism of SH003 is the inhibition of the STAT3

and mTOR signaling pathways. STAT3 is a transcription factor that, when constitutively

activated, promotes tumor cell proliferation, survival, and angiogenesis while suppressing

anti-tumor immunity[4][10]. SH003 decreases the phosphorylation (activation) of STAT3,

leading to the downregulation of its target genes[1][4][10]. The inhibition of both STAT3 and

mTOR pathways by SH003 leads to the induction of autophagy, which, in the context of

SH003 treatment, culminates in apoptosis[1][16].

Receptor Tyrosine Kinase (RTK) Pathway Disruption: SH003 has been shown to inhibit the

phosphorylation of multiple receptor tyrosine kinases (RTKs) such as EGFR, VEGFR2,

FGFR, and PDGFR[1][6][7][8]. By blocking the activation of these receptors, SH003 disrupts

downstream signaling cascades, including the PI3K/AKT and JAK/STAT pathways, which are

crucial for cancer cell growth and survival[5][6][9].

Induction of Apoptosis and Cell Cycle Arrest: SH003 induces apoptosis through various

mechanisms, including the activation of caspases (caspase-3, -8, and -9) and the cleavage

of PARP[4][5][6]. It can also induce apoptosis via the upregulation of the death receptor DR5

in lung cancer cells[17]. Furthermore, SH003 causes cell cycle arrest, primarily at the G1/S

phase, by downregulating the expression of key cell cycle proteins like CDK2, CDK4, and

Cyclin D1[5][7].

Induction of Endoplasmic Reticulum (ER) Stress and ROS: SH003 can induce apoptotic cell

death by promoting the production of intracellular reactive oxygen species (ROS)[8]. This

increase in ROS leads to ER stress, which in turn triggers the apoptotic cascade in a manner

independent of the cancer cell subtype[8].

Immune Modulation: Beyond its direct effects on cancer cells, SH003 also modulates the

tumor microenvironment. It has been shown to enhance the activity of immune cells,

including natural killer (NK) cells and macrophages[2][3]. It can also remodel tumor immunity

by reducing regulatory T cells (Tregs) and enhancing the infiltration of cytotoxic T cells into

the tumor[9][19].
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Caption: Overview of SH003's multi-target signaling pathways.
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Caption: General experimental workflow for SH003 efficacy studies.
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Experimental Protocols
The following section summarizes the key experimental methodologies employed in the

preclinical evaluation of SH003. These descriptions are based on published literature and

provide an overview rather than exhaustive, step-by-step protocols.

Cell Viability and Proliferation Assays
Methodology: The effect of SH003 on cancer cell viability is commonly assessed using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are

seeded in 96-well plates, allowed to adhere, and then treated with various concentrations of

SH003 for specified time periods (e.g., 24, 48, 72 hours). The MTT reagent is then added,

which is converted by viable cells into formazan crystals. The crystals are dissolved, and the

absorbance is measured to determine the percentage of viable cells relative to an untreated

control.

Application: Used to determine the dose-dependent cytotoxic effects of SH003 and to

calculate IC50 values across different cancer cell lines[2][5].

Apoptosis and Cell Cycle Analysis
Methodology: Apoptosis is typically quantified using Annexin V/Propidium Iodide (PI) staining

followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of

apoptotic cells, while PI stains necrotic cells. Cell cycle distribution is analyzed by staining

DNA with PI and measuring fluorescence via flow cytometry. The induction of apoptosis is

further confirmed by Western blot analysis to detect the cleavage of caspase-3, caspase-8,

caspase-9, and PARP[4][5][6].

Application: To confirm that SH003-induced cell death occurs via apoptosis and to determine

its effect on cell cycle progression[5][7].

Western Blot Analysis
Methodology: Cells are treated with SH003, and total protein is extracted. Proteins are

separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies

specific to target proteins (e.g., total and phosphorylated forms of STAT3, AKT, EGFR) and
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apoptosis/cell cycle markers. Horseradish peroxidase (HRP)-conjugated secondary

antibodies are used for detection via chemiluminescence.

Application: To investigate the effect of SH003 on the expression and activation of key

proteins within specific signaling pathways[1][4][16].

Cell Migration and Invasion Assays
Methodology: The wound-healing assay is used to assess cell migration. A "scratch" is made

in a confluent monolayer of cells, which are then treated with SH003. The rate at which the

cells migrate to close the wound is monitored and quantified. Invasion assays are often

performed using Transwell chambers coated with Matrigel.

Application: To evaluate the potential of SH003 to inhibit the metastatic capabilities of cancer

cells[1][18].

Animal Xenograft Models
Methodology: Human cancer cells are injected subcutaneously into immunocompromised

mice (e.g., nude or NOD/SCID mice). Once tumors reach a palpable size, mice are

randomized into control and treatment groups. SH003 is typically administered orally on a

daily schedule. Tumor volume is measured regularly with calipers. At the end of the study,

tumors are excised, weighed, and processed for further analysis, such as

immunohistochemistry (IHC) for proliferation (Ki-67) and angiogenesis (CD31) markers.

Application: To confirm the in vivo anti-tumor efficacy and safety of SH003 in a living

organism[1][5][6].

Phase I Clinical Trial Protocol
Methodology: A multi-center, open-label, single-arm, dose-escalation design is used (e.g., a

3+3 design). Patients with advanced solid tumors who have failed standard therapies are

enrolled in cohorts and receive escalating doses of SH003 (e.g., starting at 2400 mg/day).

Patients are monitored for a defined period (e.g., 21-28 days) for dose-limiting toxicities

(DLTs), which are defined as Grade 3 or higher adverse events according to the Common

Terminology Criteria for Adverse Events (CTCAE). The MTD is defined as the highest dose

level at which ≤1 of 6 patients experiences a DLT.
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Application: To establish the safety, tolerability, and recommended Phase II dose of SH003 in

human patients[7][13][14].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12335644/
https://clinicaltrials.gov/study/NCT04360317
https://www.oncotarget.com/article/11393/text/
https://www.researchgate.net/publication/382858075_SH003_Induces_DR5-Mediated_Caspase-Dependent_Apoptosis_of_NSCLC_Through_Inhibition_of_AKT_Survival_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC12034017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12034017/
https://pubmed.ncbi.nlm.nih.gov/41228309/
https://pubmed.ncbi.nlm.nih.gov/41228309/
https://pubmed.ncbi.nlm.nih.gov/41228309/
https://www.benchchem.com/product/b15568925#exploratory-studies-on-sn003-efficacy
https://www.benchchem.com/product/b15568925#exploratory-studies-on-sn003-efficacy
https://www.benchchem.com/product/b15568925#exploratory-studies-on-sn003-efficacy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15568925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

